Etaqualone-d3 Hydrochloride (Major)
Description
Historical and Current Research Context of Quinazolone Analogues
The parent ring system of Etaqualone (B127262), quinazoline (B50416), is a fused heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. ipinnovative.comlongdom.org The first quinazoline derivative was synthesized in 1869, with the name "quinazoline" being proposed by Weddige. longdom.orgnih.gov Quinazolinone derivatives, a class to which Etaqualone belongs, are characterized by a carbonyl group on the pyrimidine ring and have been the subject of extensive research due to their diverse pharmacological activities. ipinnovative.comresearchgate.net
Historically, research into quinazolinone analogues was significantly spurred by the discovery of Methaqualone in 1951, a synthetic quinazolinone with sedative-hypnotic properties. juniperpublishers.com This led to the synthesis and investigation of numerous other analogues, including Etaqualone, which was first patented in 1963. southernforensic.org
Current research continues to explore the vast therapeutic potential of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including:
Antimicrobial longdom.orgresearchgate.net
Anti-inflammatory nih.govjuniperpublishers.com
Anticonvulsant juniperpublishers.commdpi.com
Antitubercular researchgate.net
The versatility of the quinazolinone scaffold allows for various chemical modifications, particularly at positions 2, 3, 6, and 8, which can significantly alter the compound's physicochemical properties and biological activity. ipinnovative.commdpi.com This has made them a "winning horse" in drug discovery, with several quinazoline-based drugs currently on the market. longdom.orgmdpi.com
Academic Significance of Deuterated Analogues in Analytical and Mechanistic Studies
The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a molecule like Etaqualone to create Etaqualone-d3 Hydrochloride (Major) offers significant advantages in scientific research. nih.govscielo.org.mx Deuterated compounds are invaluable tools for a variety of reasons:
Internal Standards in Analytical Chemistry: Deuterated analogs are considered the gold standard for use as internal standards in mass spectrometry-based quantification methods like GC-MS and LC-MS. researchgate.netrsc.org Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies. researchgate.net However, their increased mass allows them to be distinguished from the analyte, enabling accurate and precise quantification, even in complex biological matrices. tandfonline.comresearchgate.net It has been observed, however, that analytes can sometimes have a higher mass response than their equimolar deuterated analogs, a phenomenon that requires careful consideration during method development. researchgate.net
Mechanistic Studies: The use of deuterated compounds is crucial for elucidating reaction mechanisms. nih.govresearchgate.netacs.org The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide evidence for bond-breaking events at the site of deuteration. scielo.org.mx By comparing the reaction kinetics of a deuterated compound with its non-deuterated counterpart, researchers can gain insights into the rate-determining steps of a chemical reaction or a metabolic pathway. scielo.org.mxacs.org
Metabolic and Pharmacokinetic Studies: Deuterium labeling can be used to trace the metabolic fate of a drug in the body. rsc.org By replacing a hydrogen atom at a site of metabolism with deuterium, the C-D bond, being stronger than the C-H bond, can slow down metabolism. rsc.org This "metabolic switching" can lead to a more favorable pharmacokinetic profile, potentially reducing the formation of toxic metabolites and increasing the drug's half-life and bioavailability. rsc.orgacs.org
Chemical Properties of Etaqualone-d3 Hydrochloride (Major)
| Property | Value |
| Chemical Name | 3-[2-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Monohydrochloride |
| Synonyms | 3-[o-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Hydrochloride, Aolan-d3 Hydrochloride, Athinazone-d3 Hydrochloride, Ethinazone-d3 Hydrochloride, NSC 96163-d3 Hydrochloride |
| CAS Number | 1794789-34-6 |
| Molecular Formula | C₁₇H₁₄D₃ClN₂O |
| Molecular Weight | 303.80 |
| Appearance | Off-White Solid |
| Storage | 2-8°C Refrigerator |
Data sourced from Pharmaffiliates pharmaffiliates.com
Properties
CAS No. |
1794789-34-6 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
269.359 |
IUPAC Name |
2-methyl-3-[2-(1,1,2,2,2-pentadeuterioethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
UVTJKLLUVOTSOB-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Synonyms |
3-[2-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Monohydrochloride; 3-[o-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Hydrochloride; Aolan-d3 Hydrochloride; Athinazone-d3 Hydrochloride; Ethinazone-d3 Hydrochloride; NSC 96163-d3 Hydrochloride; |
Origin of Product |
United States |
Synthetic Chemistry and Precursor Research
Established and Novel Synthetic Pathways for Etaqualone (B127262) Analogues
The synthesis of the quinazolinone scaffold, the foundational structure of etaqualone, has been approached through numerous methods over the years. The preparation of Etaqualone-d3 specifically involves the incorporation of a deuterated methyl group, which requires adaptation of standard synthetic routes.
Established Synthesis: The most common and historically significant method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones like etaqualone is the condensation of N-acetylanthranilic acid with a corresponding aniline (B41778). researchgate.netsouthernforensic.org For Etaqualone-d3, this pathway is adapted by using an isotopically labeled precursor, N-(acetyl-d3)anthranilic acid. This precursor is reacted with 2-ethylaniline (B167055). The cyclization and dehydration are typically facilitated by a reagent such as phosphorus trichloride (B1173362) (PCl₃) or by heating in a solvent like toluene (B28343) or xylene. southernforensic.orgarabjchem.org The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of water to form the stable quinazolinone ring system. The final product is then converted to its hydrochloride salt, typically by treatment with hydrochloric acid in a suitable solvent like diethyl ether. southernforensic.org
Another well-established route involves starting with isatoic anhydride (B1165640), which reacts with 2-ethylaniline and a deuterated acetylating agent, such as acetic-d3 anhydride, often under reflux conditions. sciencemadness.org
Novel Synthetic Pathways: Modern organic synthesis has introduced several innovative methods for constructing the quinazolinone ring, which could be applied to the synthesis of Etaqualone-d3 and its analogues. These methods often offer advantages such as milder reaction conditions, higher yields, and greater efficiency. mdpi.comujpronline.com
Metal-Catalyzed Synthesis: Various metal catalysts, including those based on copper, iron, and zinc, have been employed to facilitate the synthesis of quinazolinone derivatives. arabjchem.orgmdpi.com For instance, iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives. mdpi.com Copper-promoted methods have also been developed for synthesizing 4(3H)-quinazolinones. arabjchem.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. One-pot, three-component reactions under microwave conditions have been used to produce dihydro-quinazoline derivatives, demonstrating enhanced yields compared to conventional heating methods. mdpi.com This technique can significantly shorten reaction times for the condensation of anthranilic acid derivatives with amines and orthoesters. ekb.eg
One-Pot Procedures: To improve efficiency, one-pot syntheses have been developed. One such method involves refluxing a mixture of 2-aminobenzoic acid, an anhydride (like acetic-d3 anhydride), and an aniline (like 2-ethylaniline) to directly yield the target quinazolinone. arabjchem.org
The table below summarizes various synthetic approaches applicable to quinazolinone analogues.
| Synthetic Method | Key Reagents/Catalysts | Description | Reference |
| Classical Condensation | N-acetylanthranilic acid, 2-ethylaniline, PCl₃ | A traditional two-step process involving acylation and subsequent cyclization/dehydration. | researchgate.netsouthernforensic.orgarabjchem.org |
| Isatoic Anhydride Route | Isatoic anhydride, 2-ethylaniline, acetic anhydride | A common pathway where isatoic anhydride serves as a precursor to the anthranilamide intermediate. | sciencemadness.orgbrieflands.com |
| Metal-Catalyzed Cyclization | Zinc(II), Iron(III) chloride, Copper iodide | Various metals catalyze the cyclization steps, often under milder conditions than classical methods. | arabjchem.orgmdpi.com |
| Microwave-Assisted Reaction | Anthranilic acid, amines, orthoesters | Utilizes microwave energy to accelerate the reaction, reducing time and often increasing yields. | mdpi.comekb.eg |
Identification and Characterization of Synthetic Precursors
The successful and controlled synthesis of Etaqualone-d3 Hydrochloride hinges on the purity and proper identification of its key precursors. The primary starting materials are 2-ethylaniline and a deuterated acetyl source, typically N-(acetyl-d3)anthranilic acid.
Key Precursors:
N-(acetyl-d3)anthranilic acid: This is the critical deuterated precursor. It is typically synthesized by reacting anthranilic acid with acetic-d3 anhydride. The purity of the anthranilic acid is crucial to avoid side products.
2-Ethylaniline: This precursor provides the N-3 substituent on the quinazolinone ring. Commercial 2-ethylaniline may contain positional isomers (3-ethylaniline and 4-ethylaniline) as impurities, which can lead to the formation of isomeric etaqualone analogues. researchgate.netsouthernforensic.org
Anthranilic Acid: A common starting material for the quinazolinone core, it can be acylated to form the necessary N-acylanthranilic acid intermediate. brieflands.com
Isatoic Anhydride: An alternative to anthranilic acid, it can react directly with amines in the synthesis. sciencemadness.orgbrieflands.com
Characterization of these precursors is essential and is typically performed using standard analytical techniques. For Etaqualone-d3 and its precursors, mass spectrometry (MS) would show a molecular ion peak shifted by +3 mass units compared to the non-deuterated standard. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the position of the deuterium (B1214612) atoms by the absence of the corresponding proton signal (in this case, the methyl protons at C-2).
The following table details the primary precursors for the synthesis of Etaqualone-d3.
| Precursor | Chemical Formula | Role in Synthesis | Typical Characterization Methods |
| N-(acetyl-d3)anthranilic acid | C₉H₆D₃NO₃ | Provides the deuterated acetyl group and the benzene (B151609) ring for the quinazolinone core. | ¹H NMR, ¹³C NMR, MS |
| 2-Ethylaniline | C₈H₁₁N | Forms the N-3 substituted ethylphenyl group of the final molecule. | GC-MS, ¹H NMR, IR Spectroscopy |
| Anthranilic Acid | C₇H₇NO₂ | Starting material for the synthesis of the N-acyl intermediate. | Melting Point, HPLC, IR Spectroscopy |
| Acetic-d3 Anhydride | C₄D₆O₃ | Deuterated acetylating agent for the synthesis of the key precursor. | ¹H NMR, MS |
Impurity Profiling and Elucidation in Synthetic Materials
Impurity profiling is a critical aspect of chemical synthesis, essential for ensuring the quality, purity, and safety of the final compound. synthinkchemicals.comkymos.com In the synthesis of Etaqualone-d3 Hydrochloride, impurities can arise from starting materials, side reactions, or degradation. kymos.com The identification and characterization of any impurity present at a level of 0.1% or higher is a standard requirement in pharmaceutical development. kymos.com
Analytical Techniques: The characterization of unknown impurities is typically a multi-step process involving separation and identification.
High-Performance Liquid Chromatography (HPLC): A primary tool for separating impurities from the main compound. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is powerful for structural elucidation. It provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), offers clues to its structure. synthinkchemicals.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and precursors, such as residual solvents or unreacted anilines. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the definitive method for structural elucidation once an impurity has been isolated in sufficient quantity and purity. semanticscholar.org
Potential Impurities in Etaqualone-d3 Synthesis: Based on the common synthetic pathways, several types of impurities can be anticipated.
Starting Materials and Intermediates: Unreacted N-(acetyl-d3)anthranilic acid or 2-ethylaniline.
Positional Isomers: If the 2-ethylaniline precursor contains 3-ethylaniline (B1664132) or 4-ethylaniline, the corresponding positional isomers of Etaqualone-d3 will be formed. researchgate.netsouthernforensic.org These are often difficult to separate from the target compound.
By-products: Side reactions can lead to various by-products. For example, incomplete cyclization could leave amide intermediates. Dimerization of reactants or intermediates can also occur under certain conditions. researchgate.net
Degradation Products: The quinazolinone ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the opening of the heterocyclic ring.
The table below outlines potential impurities and their likely sources.
| Impurity Name | Potential Source | Significance | Reference |
| 3-(3-ethylphenyl)-2-(methyl-d3)quinazolin-4-one | Impurity in 2-ethylaniline starting material | Isomeric impurity, difficult to separate. | researchgate.netsouthernforensic.org |
| 3-(4-ethylphenyl)-2-(methyl-d3)quinazolin-4-one | Impurity in 2-ethylaniline starting material | Isomeric impurity, difficult to separate. | researchgate.netsouthernforensic.org |
| N-(acetyl-d3)anthranilic acid | Unreacted starting material | Process-related impurity, affects purity. | kymos.com |
| 2-Ethylaniline | Unreacted starting material | Process-related impurity, affects purity. | kymos.com |
| 2-Amino-N-(2-ethylphenyl)benzamide-d3 | Incomplete cyclization | Synthetic intermediate impurity. | chemicalbook.com |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to separating the target analyte from other compounds within a sample prior to detection. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of quinazolinone derivatives like Etaqualone (B127262). nih.govnih.gov Method development focuses on optimizing separation efficiency and analysis time.
Key parameters for GC methods include the choice of the capillary column, temperature programming, and injector settings. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), are commonly employed. swgdrug.org The nearly identical physicochemical properties of Etaqualone and Etaqualone-d3 result in co-elution, meaning they exit the GC column at virtually the same retention time, which is a prerequisite for a reliable internal standard. govinfo.gov
A typical GC-MS method for Etaqualone analysis involves a temperature program that starts at a moderate temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 300°C) to ensure the elution of all relevant compounds. swgdrug.org Sensitive and validated GC-tandem MS (MS/MS) methods have been developed for quantifying Etaqualone in biological samples like blood, urine, and hair, achieving limits of quantification as low as 1.0 ng/mL in blood and urine and 1 pg/mg in hair. nih.govnih.govresearchgate.net
Example GC-MS Method Parameters for Etaqualone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent Gas Chromatograph with Mass Spectrometric Detector | swgdrug.org |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm | swgdrug.org |
| Carrier Gas | Helium at 1 mL/min | swgdrug.org |
| Injector Temperature | 280°C | swgdrug.org |
| Oven Program | Initial 100°C (1 min), ramp at 12°C/min to 300°C, hold for 9 min | swgdrug.org |
| MS Scan Range | 30-550 amu | swgdrug.org |
Liquid Chromatography (LC) Methodologies, including HPLC, UHPLC, and HILIC
Liquid chromatography, especially ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offers high throughput and sensitivity for the analysis of Etaqualone and its analogues. nih.govtandfonline.com These methods are particularly advantageous for analyzing complex biological samples with minimal sample preparation. nih.gov
Reversed-phase chromatography is the most common LC approach, utilizing C18 columns. Mobile phases typically consist of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govtandfonline.com A significant challenge in LC is the separation of structural isomers, such as Etaqualone and methylmethaqualone, which may require careful optimization of the mobile phase and chromatographic column to achieve baseline resolution. nih.govtandfonline.com Etaqualone-d3, as an isotopic variant, will co-elute with Etaqualone under these conditions.
Validated UHPLC-MS/MS methods have been developed for the simultaneous determination of multiple methaqualone-related compounds, including Etaqualone, in whole blood. nih.govtandfonline.com These methods can achieve low limits of quantification (LOQ), often in the range of 0.1 to 0.2 ng/mL, using a deuterated internal standard like Methaqualone-d7 for accurate quantification. nih.govtandfonline.comtandfonline.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a less common but viable alternative for separating polar analytes that are not well-retained by reversed-phase columns.
Example UHPLC-MS/MS Method Parameters for Quinazolinone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) | nih.govtandfonline.com |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate (B1210297) at pH 9 | nih.govtandfonline.com |
| Internal Standard | Methaqualone-d7 | nih.govtandfonline.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govtandfonline.com |
| Limit of Quantification (LOQ) | 0.1 ng/mL for Etaqualone | tandfonline.com |
| Recovery | 84.2% to 113.7% | nih.govtandfonline.com |
Planar Chromatography Applications (e.g., TLC, HPTLC)
Thin-layer chromatography (TLC) and its high-performance version (HPTLC) serve as valuable tools for the screening and preliminary identification of quinazolinone derivatives. jst.vnjuniperpublishers.com These techniques are simple, cost-effective, and can be used to monitor the progress of chemical reactions or to determine the purity of a substance. juniperpublishers.comijpcbs.com
In TLC, compounds are separated on a plate coated with a stationary phase, such as silica (B1680970) gel. A solvent system (mobile phase) moves up the plate via capillary action, and compounds are separated based on their differential partitioning between the two phases. jst.vn The resulting spots can be visualized under UV light. jst.vnjuniperpublishers.com While TLC is primarily a qualitative or semi-quantitative technique, it is effective for distinguishing compounds and confirming the completion of a reaction, as the Rf values of products will differ from the reactants. juniperpublishers.com
Spectrometric Characterization and Elucidation
Mass spectrometry is the definitive technique for the identification and structural elucidation of Etaqualone-d3 Hydrochloride and its parent compound.
Mass Spectrometry (MS) Applications: Single Quadrupole, Tandem MS (MS/MS), High-Resolution MS (HRMS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the analyte and its fragments, enabling highly specific detection and quantification.
Single Quadrupole MS: In full scan mode, a single quadrupole MS instrument detects the molecular ion of Etaqualone at m/z 264. swgdrug.orgresearchgate.net This mode is useful for initial identification. For Etaqualone-d3, the molecular ion would be observed at m/z 267, reflecting the addition of three deuterium (B1214612) atoms in place of hydrogens.
Tandem MS (MS/MS): Tandem mass spectrometry is the gold standard for quantification in complex matrices. nih.govnih.govnih.gov In this technique, a specific precursor ion (e.g., m/z 264 for Etaqualone) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity. nih.gov For quantitative analysis, specific MRM transitions are established for both the analyte (Etaqualone) and the internal standard (Etaqualone-d3). The ratio of the analyte's response to the internal standard's response is used to calculate the concentration, correcting for variations in sample preparation and instrument response. nih.govunb.br
High-Resolution MS (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements. nih.govresearchgate.netnih.gov This capability allows for the determination of a compound's elemental formula, providing unambiguous identification and differentiation from other compounds with the same nominal mass. hw.ac.ukacs.org HRMS is crucial for identifying unknown metabolites and for comprehensive fragmentation studies. nih.govacs.org
MS/MS Transitions for Quantification of Etaqualone using Etaqualone-d3 as Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| Etaqualone | 265 (M+H)+ | 249 (Quantifier), 132 (Qualifier) | Analyte |
| Etaqualone-d3 | 268 (M+H)+ | 252 (Quantifier), 132 (Qualifier) | Internal Standard |
Note: The exact m/z values are based on typical fragmentation and may vary slightly based on instrumentation and ionization method. The precursor for the d3-standard is +3 mass units higher than the analyte. The quantifier product ion reflects the loss of the methyl group (CH3 vs. CD3), while the qualifier ion may be common to both if the label is lost.
Fragmentation Pathway Analysis
The study of fragmentation pathways using techniques like GC-MS and LC-MS/MS is essential for structural elucidation. nih.govnih.gov Under electron ionization (EI) used in GC-MS, Etaqualone (molecular weight 264) produces a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 264. A prominent fragment is seen at m/z 249, which corresponds to the loss of a methyl radical (•CH3) from the 2-position of the quinazolinone ring. researchgate.net Another significant fragment appears at m/z 221, resulting from the loss of a propyl group (•C3H7). vulcanchem.com
For Etaqualone-d3, where the methyl group at the 2-position is deuterated (CD3), the fragmentation pattern is altered predictably. The molecular ion shifts to m/z 267. The loss of the deuterated methyl radical (•CD3) would result in a fragment ion at m/z 249, similar to the unlabeled compound, but the precursor mass distinguishes it. However, more detailed studies show the primary loss is often from the ethyl group on the phenyl ring. More complex fragmentation pathways of quinazolinone derivatives have been elucidated using high-resolution mass spectrometry, confirming the core structures and substitution patterns. nih.govtandfonline.comresearchgate.net
Accurate Mass Measurement for Elemental Composition
Accurate mass measurement, typically performed using high-resolution mass spectrometry (HRMS) techniques like time-of-flight (TOF) or Orbitrap mass spectrometry, is a powerful tool for determining the elemental composition of a compound. googleapis.comoecd.orgevitachem.com Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ²H = 2.014102). oecd.org
For Etaqualone Hydrochloride (C₁₇H₁₇ClN₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated based on its constituent atoms. The introduction of three deuterium atoms in place of three protium (B1232500) atoms in Etaqualone-d3 Hydrochloride (C₁₇H₁₄D₃ClN₂O) results in a predictable mass increase.
Expected High-Resolution Mass Spectrometry Data
The primary utility of accurate mass measurement in this context is to confirm the successful incorporation of the three deuterium atoms. The mass spectrometer would detect a molecular ion peak at an m/z value approximately 3.0188 Da higher than that of the non-deuterated analogue, confirming the elemental composition.
| Compound | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (Da) |
| Etaqualone | C₁₇H₁₆N₂O | 264.1263 | 265.1335 |
| Etaqualone-d3 | C₁₇H₁₃D₃N₂O | 267.1451 | 268.1523 |
This is a table of calculated theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of a compound in solution. hmdb.caojp.gov It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. scbt.combioszeparacio.hu
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. researchgate.netoecd.orgswgdrug.org Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). oecd.org
While a specific ¹H NMR spectrum for Etaqualone-d3 Hydrochloride is not publicly available, data for the parent compound, Etaqualone Hydrochloride, has been documented. nih.gov The key difference in the spectrum of the d3 analogue would be the absence of the signal corresponding to the deuterated protons. Assuming deuteration at the 2-methyl position, the characteristic singlet for this group would be absent.
¹H NMR Data for Etaqualone Hydrochloride (in CD₃OD)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Expected in d3 Analogue |
| ~8.1 | d | 1H | Aromatic H | Present |
| ~7.8 | m | 2H | Aromatic H | Present |
| ~7.6 | m | 1H | Aromatic H | Present |
| ~7.5 | m | 4H | Aromatic H (ethylphenyl) | Present |
| ~2.7 | q | 2H | -CH₂- (ethyl) | Present |
| ~2.4 | s | 3H | -CH₃ (at C2) | Absent |
| ~1.1 | t | 3H | -CH₃ (ethyl) | Present |
Data derived from SWGDRUG Monograph for Etaqualone HCl. nih.gov Assignments are inferred.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom in a molecule, offering a direct count of the carbon environments. europa.euwashington.edu The chemical shifts, spanning a wider range than in ¹H NMR (0-220 ppm), are sensitive to the electronic environment and hybridization of the carbon atoms. southernforensic.orgnih.gov
No published ¹³C NMR spectrum for Etaqualone or its d3 analogue is readily available. However, based on the structure, one would expect 13 distinct signals in the aromatic region (approx. 110-150 ppm), a signal for the carbonyl carbon (C4, approx. 160-170 ppm), a signal for the C2 carbon (approx. 155-165 ppm), and signals for the aliphatic carbons of the methyl and ethyl groups in the upfield region.
For Etaqualone-d3 Hydrochloride, the most significant change would be observed for the C2-methyl carbon. Deuterium coupling would cause the signal for this carbon to appear as a multiplet (typically a triplet) with a significantly reduced intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons. The chemical shift of the deuterated carbon would also experience a slight upfield isotopic shift.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra, especially for complex molecules. researchgate.netresearchgate.net These experiments reveal correlations between nuclei through chemical bonds or through space. swgdrug.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For Etaqualone, it would show a clear correlation between the -CH₂- and -CH₃ protons of the ethyl group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the carbon skeleton and assigning quaternary carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly bonded, providing insights into the 3D structure of the molecule.
For Etaqualone-d3 Hydrochloride, these 2D techniques would confirm the structure and the site of deuteration. For instance, in an HSQC spectrum, the carbon signal for the deuterated methyl group would lack a corresponding proton correlation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of a molecule. nih.govcaymanchem.com
Key IR Absorptions for Etaqualone Hydrochloride
| Wavenumber (cm⁻¹) | Description |
| ~1716 | C=O (carbonyl) stretch |
| ~1645 | C=N stretch |
| ~1578, 1481 | Aromatic C=C stretches |
| ~3032, 2976, 2873 | C-H stretches (aromatic and aliphatic) |
Data derived from SWGDRUG Monograph for Etaqualone HCl. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. oecd.orghmdb.ca It is particularly useful for characterizing compounds with conjugated systems, such as the quinazolinone ring system in Etaqualone. The spectrum is typically simple, showing one or more absorption maxima (λ_max_). Isotopic substitution with deuterium does not significantly alter the electronic structure of the molecule, so the UV-Vis spectrum of Etaqualone-d3 Hydrochloride is expected to be virtually identical to that of the non-deuterated compound.
UV Absorption Maxima for Etaqualone (in Methanol)
| λ_max (nm) |
| 226.1 |
| 265.3 |
Data derived from SWGDRUG Monograph nih.gov and Cayman Chemical. ciklab.com
Hyphenated Analytical Techniques
Hyphenated techniques combine a separation method (like gas chromatography or liquid chromatography) with a detection method (like mass spectrometry), offering enhanced analytical power. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique in forensic and chemical analysis. nih.gov GC separates volatile compounds in a mixture, and the MS detector then fragments and detects the individual components, providing both a retention time for identification and a mass spectrum for structural confirmation. The analysis of Etaqualone is well-established using GC-MS. nih.govresearchgate.net
For Etaqualone-d3 Hydrochloride, the GC retention time would be nearly identical to the non-deuterated standard. However, the mass spectrum would be definitive. The molecular ion (M⁺) would be observed at m/z 267, and key fragments would also be shifted by +3 mass units if they retain the deuterated methyl group. For example, the prominent M-15 fragment (loss of a methyl group) seen at m/z 249 in Etaqualone would be observed at m/z 249 (loss of the deuterated methyl group, -CD₃) and potentially a smaller peak at m/z 252 (loss of a non-deuterated methyl group, if applicable from another part of the molecule, which is not the case here) in the d3 analogue.
Electron Ionization Mass Spectrum Data for Etaqualone
| m/z | Relative Intensity | Tentative Assignment | Expected in d3 Analogue (m/z) |
| 264 | Moderate | [M]⁺ | 267 |
| 249 | Base Peak (100%) | [M-CH₃]⁺ | 252 (if fragment is [M-CH₃]⁺) or 249 (if fragment is [M-CD₃]⁺) |
| 235 | High | [M-C₂H₅]⁺ | 238 |
| 143 | Moderate | [C₉H₇N₂]⁺ fragment | 143 (no deuterium) |
| 117 | Moderate | [C₈H₇N]⁺ fragment | 117 (no deuterium) |
Data derived from SWGDRUG Monograph for Etaqualone. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally unstable, LC-MS is the preferred hyphenated technique. ojp.gov It is particularly powerful when coupled with tandem mass spectrometry (LC-MS/MS), which allows for highly selective and sensitive quantification and identification based on specific fragmentation patterns. This technique would be highly effective in distinguishing Etaqualone-d3 from its parent compound.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocols
Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a robust and highly sensitive technique for the detection and quantification of etaqualone. nih.govglobalauthorid.com The protocol typically involves a sample preparation step, chromatographic separation, and mass spectrometric detection.
A common sample preparation procedure for biological matrices like blood, urine, or hair is liquid-liquid extraction (LLE). nih.govnih.gov For instance, a sample can be alkalized and then extracted with a solvent such as diethyl ether. nih.gov The solvent layer containing the analyte and the internal standard (Etaqualone-d3) is then separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the GC system, like ethyl acetate or methanol. nih.govnih.gov
The reconstituted sample is then injected into the GC-MS/MS system. Chromatographic separation is achieved on a capillary column, such as a DB-1 MS, using helium as the carrier gas. swgdrug.org A programmed temperature gradient is employed to ensure optimal separation of etaqualone from other matrix components. d-nb.info
For detection and quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective mode involves monitoring specific precursor-to-product ion transitions for both etaqualone and the Etaqualone-d3 internal standard, ensuring high specificity and minimizing matrix interference. thermofisher.com The use of a deuterated internal standard like Etaqualone-d3 is critical for compensating for any variability during the extraction and injection process, leading to reliable quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Systems
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS), are the preferred methods for analyzing many drug compounds, including etaqualone, in biological fluids. tandfonline.comrsc.org These techniques offer high sensitivity, specificity, and throughput, often with simpler sample preparation than GC-MS. mdpi.commdpi.com
Sample preparation for LC-MS/MS can involve protein precipitation or liquid-liquid extraction. tandfonline.comnih.govumw.edu.pl Following extraction, the sample is injected into the UHPLC system, which uses columns with smaller particle sizes to provide faster and more efficient separations compared to conventional HPLC. lcms.cz Chromatographic separation of etaqualone is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a modifier such as formic acid or ammonium acetate. nih.govtandfonline.com
A significant analytical challenge is the chromatographic separation of etaqualone from its structural isomers, such as methylmethaqualone, which can have identical mass-to-charge ratios and similar fragmentation patterns. tandfonline.comtandfonline.com Optimized UHPLC methods are essential to resolve these isomers, ensuring accurate identification and quantification. tandfonline.com
Detection is performed with a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.govtandfonline.com Similar to GC-MS/MS, quantification is achieved using MRM, monitoring specific ion transitions for etaqualone and the Etaqualone-d3 internal standard. tandfonline.comnih.gov The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of etaqualone in unknown samples. unc.edu
Integration of Differential Ion Mobility Spectrometry with Mass Spectrometry
Differential Ion Mobility Spectrometry (DMS), also known as High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is an advanced analytical technique that can be coupled with mass spectrometry to provide an additional dimension of separation. While specific applications of DMS for Etaqualone-d3 are not widely documented, the technology offers significant potential for enhancing analytical specificity.
DMS separates ions in the gas phase based on their different mobilities in high and low electric fields. This separation occurs after ionization but before the ions enter the mass analyzer. This is particularly valuable for separating isobaric and isomeric compounds that may be difficult or impossible to resolve using chromatography alone.
Given the documented challenge of separating etaqualone from its structural isomers, integrating DMS with an LC-MS/MS system could provide the necessary selectivity. tandfonline.comtandfonline.com By separating the isomeric ions based on their shape and size in the gas phase, DMS would ensure that only the ion of interest enters the mass spectrometer for fragmentation and detection. This would lead to cleaner mass spectra, reduced background noise, and more confident and accurate quantification, further enhancing the power of methods that utilize Etaqualone-d3 as an internal standard.
Method Development and Validation Parameters
The development of a robust analytical method requires rigorous validation to ensure that it is fit for its intended purpose. particle.dk Validation involves assessing several key parameters to demonstrate the method's reliability, accuracy, and precision. globalresearchonline.net For quantitative assays of etaqualone using Etaqualone-d3 as an internal standard, these parameters are critical.
Linearity and Calibration Range Assessment
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net A calibration curve is generated by analyzing a series of standards at different concentrations. The relationship is typically evaluated by linear regression, with a high correlation coefficient (r²) indicating good linearity.
Table 1: Reported Linearity and Calibration Ranges for Etaqualone Analysis
| Analytical Technique | Matrix | Calibration Range | Correlation Coefficient (r²) | Citation |
|---|---|---|---|---|
| GC-MS/MS | Hair | 1 - 100 pg/mg | 0.9993 | nih.gov |
| GC-MS/MS | Blood & Urine | 1 - 100 ng/mL | > 0.999 | nih.govresearchgate.net |
| UHPLC-MS/MS | Whole Blood | 0.1 - 50 ng/mL | > 0.995 | tandfonline.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.govsepscience.com The LOQ is a critical parameter for quantitative assays, especially when analyzing trace levels of a substance. nih.gov
Table 2: Reported LOD and LOQ for Etaqualone Analysis
| Analytical Technique | Matrix | LOD | LOQ | Citation |
|---|---|---|---|---|
| GC-MS/MS | Hair | Not Reported | 1 pg/mg | nih.gov |
| GC-MS/MS | Blood & Urine | Not Reported | 1.0 ng/mL | nih.govconestogac.on.ca |
| UHPLC-MS/MS | Whole Blood | Not Reported | 0.1 ng/mL | tandfonline.comtandfonline.com |
Precision and Accuracy Evaluations
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). globalresearchonline.net Accuracy is the closeness of the measured value to the true or accepted value, often expressed as the percent recovery or relative error (%RE). globalresearchonline.net Both are typically assessed at different concentration levels (low, medium, and high) and on different days (intra-day and inter-day) to evaluate the method's repeatability and intermediate precision. nih.govnih.govresearchgate.net
Table 3: Reported Precision and Accuracy Data for Etaqualone Quantification
| Analytical Technique | Matrix | Parameter | Value | Citation |
|---|---|---|---|---|
| GC-MS/MS | Hair | Intra-day Precision (%RSD) | < 5.0% | nih.gov |
| Intra-day Accuracy (%RE) | < 5.8% | nih.gov | ||
| Inter-day Precision (%RSD) | < 6.4% | nih.gov | ||
| Inter-day Accuracy (%RE) | < 4.6% | nih.gov | ||
| GC-MS/MS | Blood | Intra-day Precision (%RSD) | < 3.65% | nih.govresearchgate.net |
| Intra-day Accuracy (%RE) | < 7.13% | nih.govresearchgate.net | ||
| Inter-day Precision (%RSD) | < 1.82% | nih.govresearchgate.net | ||
| Inter-day Accuracy (%RE) | < 6.74% | nih.govresearchgate.net | ||
| GC-MS/MS | Urine | Intra-day Precision (%RSD) | < 6.02% | nih.govresearchgate.net |
| Intra-day Accuracy (%RE) | < 9.12% | nih.govresearchgate.net | ||
| Inter-day Precision (%RSD) | < 3.99% | nih.govresearchgate.net | ||
| Inter-day Accuracy (%RE) | < 7.41% | nih.govresearchgate.net | ||
| UHPLC-MS/MS | Whole Blood | Intra- & Inter-day Precision (%RSD) | < 11.8% | tandfonline.com |
| Intra- & Inter-day Accuracy (%RE) | ±18.5% | tandfonline.com |
Recovery and Matrix Effects in Complex Samples
In the quantitative analysis of chemical compounds in complex biological matrices such as blood, urine, and hair, two critical parameters that must be rigorously evaluated are recovery and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS), such as Etaqualone-d3 Hydrochloride, is a widely accepted strategy to compensate for variability in both sample preparation and signal response. However, the effectiveness of this approach is not always absolute and requires careful validation.
The recovery of an analyte refers to the efficiency of the extraction process from the sample matrix. It is a measure of how much of the analyte is successfully transferred from the original sample to the final extract that is injected into the analytical instrument. In contrast, the matrix effect describes the influence of co-eluting, interfering substances from the matrix on the ionization of the target analyte in the mass spectrometer's ion source. waters.com These effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification if not properly corrected. waters.com
Etaqualone-d3 Hydrochloride, as a deuterated analog of Etaqualone, is expected to have nearly identical chemical and physical properties to the parent compound. chromatographyonline.com This similarity allows it to co-elute chromatographically and experience similar extraction efficiencies and matrix effects. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during sample workup and analysis can be normalized, thereby improving the accuracy and precision of the results. lcms.cz
However, research has shown that even deuterated internal standards may not perfectly compensate for matrix effects. myadlm.orgnih.gov A phenomenon known as differential matrix effect can occur, particularly if there is a slight chromatographic separation between the analyte and its deuterated internal standard. waters.commyadlm.org This separation can expose the two compounds to different zones of ion suppression or enhancement, compromising the reliability of the correction. waters.commyadlm.org Therefore, ensuring the complete co-elution of the analyte and the internal standard peaks is critical for the effective elimination of matrix effects. chromatographyonline.com
Validation studies for analytical methods designed to quantify Etaqualone and other quinazolinone derivatives in forensic and clinical contexts consistently include the assessment of recovery and matrix effects. These evaluations are crucial for establishing the method's reliability.
Research Findings on Recovery and Matrix Effects
Several studies have quantified the recovery and matrix effects for Etaqualone and its analogs in various biological samples.
In a study developing a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for Etaqualone in human blood and urine, the extraction recovery rates were found to be excellent, ranging from 98.7% to 106%. conestogac.on.caresearchgate.net Another comprehensive study using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to analyze methaqualone and its designer analogs, including Etaqualone, in whole blood reported very good recovery (84.2%–113.7%) and minimal matrix effect (within ±15.8%). tandfonline.com
Analysis in hair samples, a key matrix in forensic toxicology, also shows effective recovery for related compounds. nih.gov A GC-MS/MS method for 2-methoxyqualone, a quinazolinone derivative, in hair demonstrated extraction recovery rates between 88.8% and 105.6%. researchgate.net Similarly, a study on other quinazolinone derivatives reported average recoveries between 74.1% and 114.5% in spiked samples. researchgate.net These findings underscore the viability of established extraction techniques for this class of compounds in complex matrices.
The following tables summarize the recovery and matrix effect data from various validation studies for Etaqualone and its analogs.
Table 1: Recovery and Matrix Effect of Etaqualone in Biological Matrices
| Matrix | Analytical Method | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Whole Blood | UHPLC-MS/MS | 84.2 - 113.7 | ±15.8 |
| Blood | GC-MS/MS | 98.7 - 106.0 | Not Reported |
| Urine | GC-MS/MS | 98.7 - 106.0 | Not Reported |
This table presents a summary of reported recovery and matrix effect values for the analysis of Etaqualone in human biological samples.
Table 2: Recovery Data for Related Quinazolinone Analogs in Various Matrices
| Compound | Matrix | Analytical Method | Recovery (%) |
|---|---|---|---|
| Mebroqualone | Whole Blood | UHPLC-MS/MS | 84.2 - 113.7 |
| Mecloqualone | Whole Blood | UHPLC-MS/MS | 84.2 - 113.7 |
| Afloqualone | Whole Blood | UHPLC-MS/MS | 84.2 - 113.7 |
| 2-Methoxyqualone | Hair | GC-MS/MS | 88.8 - 105.6 |
This table showcases the extraction recovery efficiencies for several quinazolinone analogs, demonstrating the general effectiveness of analytical methods for this compound class across different biological specimens.
These data collectively demonstrate that while matrix effects are an inherent challenge in the analysis of complex samples, validated methods utilizing deuterated internal standards like Etaqualone-d3 Hydrochloride can achieve high recovery and effectively mitigate matrix interferences, leading to accurate and reliable quantification. lcms.cztandfonline.com
Metabolic Research and Biotransformation Studies in Vitro Models
In Vitro Metabolic Profiling of Etaqualone (B127262) and Deuterated Analogues
Metabolic profiling is the initial step in understanding the biotransformation of a drug candidate. xenotech.comcriver.com It involves incubating the compound with a biological system to generate and quantify its metabolites. criver.comnih.gov For novel psychoactive substances (NPS) like Etaqualone, in vitro metabolic evaluations are crucial for characterizing the primary metabolic routes. ojp.gov The process aims to identify the number of metabolites formed and their relative abundance. xenotech.com
The metabolic profiling of Etaqualone and its deuterated analogue, Etaqualone-d3 Hydrochloride, typically involves comparing the metabolic fingerprints of both compounds after incubation in various in vitro systems. These systems are chosen to represent the primary site of drug metabolism, the liver. bioivt.comnih.gov Common test systems include:
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. bioivt.comhyphadiscovery.com
Hepatocytes: These are whole liver cells, available in suspension or as cultured plates, that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolism. bioivt.comhyphadiscovery.com
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. hyphadiscovery.com
Recombinant Enzyme Systems: These are individual CYP enzymes expressed in cell lines, used to identify the specific enzymes responsible for a particular metabolic reaction. bioivt.com
When comparing the profiles of Etaqualone and Etaqualone-d3, researchers look for "metabolic switching." plos.org If deuterium (B1214612) substitution at a specific position slows down or blocks a particular metabolic pathway, the enzymes may act on other parts of the molecule, leading to a different proportion of metabolites compared to the non-deuterated parent drug. plos.org This comparative analysis is a powerful tool for identifying sites of metabolic lability.
Table 1: Common In Vitro Test Systems for Metabolic Profiling
| Test System | Description | Primary Use | Source |
|---|---|---|---|
| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I enzymes (e.g., CYPs). | Studying Phase I (oxidative) metabolism. | bioivt.comhyphadiscovery.com |
| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes. | Comprehensive studies of Phase I and Phase II metabolism. | bioivt.comhyphadiscovery.com |
| S9 Fraction | Supernatant from liver homogenate containing both microsomal and cytosolic enzymes. | Broad screening of metabolic pathways. | hyphadiscovery.com |
| Recombinant Enzymes | Individual, purified enzymes (e.g., specific CYPs) expressed in host cells. | Reaction phenotyping to identify specific enzymes involved in metabolism. | bioivt.com |
Characterization and Structural Elucidation of Metabolites
Following metabolic profiling, the next crucial steps are the characterization and definitive structural identification of the metabolites formed. xenotech.com
Metabolite Characterization involves determining the molecular weight and elemental composition of a metabolite, often through high-resolution mass spectrometry (MS). This can reveal the type of metabolic transformation that occurred (e.g., an increase of 16 amu suggests an oxidation). xenotech.com
Metabolite Identification is the definitive assignment of the chemical structure, including the specific site of modification. xenotech.com This is typically achieved by combining MS/MS fragmentation data with nuclear magnetic resonance (NMR) spectroscopy. criver.comnih.gov The use of authentic, chemically synthesized reference standards is the gold standard for confirming a structure. xenotech.com
For emerging NPS, in vitro studies are instrumental in the characterization of major metabolites. ojp.gov The combination of stable isotope labeling with mass spectrometry and NMR spectroscopy allows for more rapid and confident data interpretation. nih.gov The known mass shift introduced by the deuterium atoms in Etaqualone-d3 helps to distinguish drug-related material from endogenous matrix components and confirms which part of the molecule has been retained in a given metabolite.
Investigation of Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450)
Drug metabolism is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the Phase I oxidation of a vast number of xenobiotics. nih.govnih.gov These hemoproteins are most concentrated in the liver and are responsible for approximately 80% of oxidative drug metabolism. nih.govmdpi.com Understanding which CYP isoforms metabolize Etaqualone is key to predicting its behavior.
The primary human CYP enzymes involved in drug metabolism include:
CYP3A4
CYP2D6
CYP2C9
CYP2C19
CYP1A2
CYP2E1
These six enzymes are responsible for metabolizing about 90% of clinically used drugs. nih.gov Studies to identify the specific enzymes that act on Etaqualone would typically use in vitro models such as recombinant CYPs or incubations with HLMs in the presence of isoform-specific chemical inhibitors. bioivt.com For quinazolinone derivatives, metabolism often occurs via these CYP enzymes. handwiki.orghandwiki.org The goal of these "reaction phenotyping" studies is to determine if the compound is a substrate for one or more metabolizing enzymes. bioivt.com
Table 2: Major Human Cytochrome P450 (CYP) Isoforms in Drug Metabolism
| CYP Isoform | Approximate Contribution to Drug Metabolism | Primary Location | Source |
|---|---|---|---|
| CYP3A4 | ~40-50% | Liver, Intestine | nih.govmdpi.com |
| CYP2D6 | ~20-30% | Liver | nih.gov |
| CYP2C9 | ~10-15% | Liver | nih.gov |
| CYP2C19 | ~5-10% | Liver | nih.gov |
| CYP1A2 | ~5-10% | Liver | nih.govmdpi.com |
Role of Deuterium Labeling in Metabolic Pathway Elucidation and Kinetic Isotope Effects
Deuterium labeling is a powerful tool in metabolic research. thalesnano.comresearchgate.net The substitution of hydrogen with its heavier isotope, deuterium, at a potential site of metabolism can significantly alter the rate of biotransformation due to the kinetic isotope effect (KIE). nih.govwikipedia.org
The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and more difficult to break. libretexts.org In many CYP-catalyzed reactions, the cleavage of a C-H bond is the rate-limiting step. plos.orgnih.gov Consequently, replacing this hydrogen with deuterium can slow the reaction, an observation known as a primary deuterium KIE. nih.govnih.gov The presence of a significant KIE (expressed as the ratio of rates, kH/kD) provides strong evidence that C-H bond abstraction is at least partially rate-limiting. nih.gov
This principle has two major applications in studying Etaqualone-d3:
Elucidating Metabolic Pathways: By strategically placing deuterium atoms on the Etaqualone molecule, researchers can identify metabolic "hot-spots." If the formation of a particular metabolite is significantly reduced with the deuterated analogue compared to the parent compound, it indicates that the deuterated position was a primary site of metabolic attack. plos.orgnih.gov This helps to delineate complex metabolic pathways. nih.gov
Investigating Reaction Mechanisms: The magnitude of the KIE provides insight into the transition state of the enzymatic reaction. wikipedia.orglibretexts.org Different CYP isoforms can exhibit different KIEs for the same substrate, reflecting subtle differences in their active sites and reaction mechanisms. plos.org Studying these effects with Etaqualone-d3 can help characterize its interaction with specific CYP enzymes.
The table below provides a hypothetical illustration of how deuterium labeling could lead to metabolic switching, altering the observed metabolite profile.
Table 3: Illustrative Example of Metabolic Switching due to Deuterium Labeling
| Metabolite | Proposed Transformation | Relative Abundance (from Etaqualone) | Relative Abundance (from Etaqualone-d3*) | Interpretation |
|---|---|---|---|---|
| M1 | Hydroxylation on Ethyl Group (d3-labeled site) | 45% | 10% | The deuterated site is a major metabolic hot-spot. The KIE slows this pathway significantly. |
| M2 | Hydroxylation on Quinazolinone Ring | 30% | 55% | A secondary pathway that becomes more prominent when the primary pathway (M1) is slowed. |
| M3 | Hydroxylation on Phenyl Ring | 15% | 25% | Another secondary pathway that increases due to the block at the primary site. |
| Parent | Unchanged | 10% | 10% | - |
This table is for illustrative purposes only and presents a hypothetical scenario based on the principles of the kinetic isotope effect and metabolic switching. The d3 label is assumed to be on the ethyl group.
Forensic Chemistry and Toxicological Analysis of Etaqualone-d3 Hydrochloride (Major)
The emergence of designer drugs, including synthetic quinazolinones like etaqualone, presents significant challenges to forensic and toxicological laboratories. Accurate identification and quantification are crucial for law enforcement, public health, and the judicial system. In this context, isotopically labeled internal standards, such as Etaqualone-d3 Hydrochloride, are indispensable tools. This article explores the analytical methodologies, toxicological strategies, and the critical role of reference standards in the forensic analysis of etaqualone.
Chemical Stability and Degradation Pathway Research
Analytical Stability Studies under Diverse Environmental Conditions
Analytical stability studies are fundamental in determining how a drug substance holds up under different environmental factors over time. These studies are typically guided by international standards, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), which outline specific conditions for testing. biotech-spain.com
Temperature and Humidity Effects on Compound Integrity
Temperature and humidity are critical factors that can significantly influence the chemical stability of a compound. Stability studies often involve long-term, intermediate, and accelerated testing conditions to simulate various storage scenarios. biotech-spain.com According to ICH guidelines, these conditions are designed to cover different climatic zones. biotech-spain.com
For instance, long-term stability testing might be conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH over a period of 12 months or longer. biotech-spain.com Accelerated studies, designed to increase the rate of chemical degradation, are often performed at more stringent conditions like 40°C ± 2°C and 75% ± 5% RH for six months. biotech-spain.com The purpose of these studies is to evaluate the physical and chemical changes that may occur and to establish a re-test period or shelf life for the drug substance. europa.eu
While specific experimental data on the temperature and humidity stability of Etaqualone-d3 Hydrochloride is not publicly available, the general principles of pharmaceutical stability testing would apply. It is anticipated that, like many hydrochloride salts, it would exhibit greater stability in dry conditions. Elevated temperatures, especially in the presence of high humidity, could potentially accelerate degradation reactions such as hydrolysis. The presence of deuterium (B1214612) in the molecule is not expected to significantly alter its general susceptibility to these environmental factors compared to its non-deuterated counterpart, Etaqualone (B127262).
Table 1: Standard Conditions for Stability Testing
| Test Type | Temperature | Relative Humidity | Duration |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
This table represents standard ICH guidelines for stability testing and may not reflect the specific conditions used for Etaqualone-d3 Hydrochloride. biotech-spain.com
Photolytic and Hydrolytic Degradation Assessment
Photolytic Degradation:
Photostability testing is a crucial component of stability studies, designed to evaluate the impact of light on a drug substance. ich.org These studies typically expose the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) energy. ich.org The purpose is to identify any potential degradation that could occur during manufacturing, packaging, and storage if the substance is not adequately protected from light. ich.org
For a compound like Etaqualone-d3 Hydrochloride, the quinazolinone ring system may possess chromophores that absorb UV or visible light, potentially leading to photochemical reactions. google.com Such reactions can include oxidation or rearrangement, resulting in the formation of degradation products. google.com The specific impact of light on Etaqualone-d3 Hydrochloride would need to be determined through dedicated photostability studies.
Hydrolytic Degradation:
Hydrolysis is a common degradation pathway for many pharmaceuticals, particularly those with functional groups susceptible to reaction with water, such as esters, amides, and lactams. researchgate.net Forced degradation studies often employ acidic, basic, and neutral conditions to assess hydrolytic stability. rjptonline.org This involves exposing the drug substance to solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) and observing the extent of degradation over time. rjptonline.org
Etaqualone, and by extension its deuterated analog, contains an amide-like linkage within its quinazolinone structure. This functional group could be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the opening of the quinazolinone ring. researchgate.net The rate of hydrolysis would likely be dependent on the pH and temperature of the solution.
Forced Degradation Studies for Impurity and Degradant Identification
Forced degradation, or stress testing, is a critical process in pharmaceutical development that involves intentionally subjecting a drug substance to harsh conditions to accelerate its decomposition. rjptonline.orglongdom.org The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the drug from its degradants. biomedres.us
The conditions used in forced degradation studies are typically more severe than those in accelerated stability testing and include exposure to strong acids and bases, oxidizing agents, high temperatures, and intense light. amazonaws.com The aim is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API). researchgate.net
For Etaqualone-d3 Hydrochloride, forced degradation studies would likely involve the following conditions:
Acidic and Basic Hydrolysis: Refluxing the compound in acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) solutions to induce hydrolytic degradation. rjptonline.org
Oxidative Degradation: Treating the compound with an oxidizing agent like hydrogen peroxide to assess its susceptibility to oxidation. researchgate.net
Thermal Degradation: Exposing the solid drug substance to high temperatures, often in 10°C increments above the accelerated stability testing temperature. rjptonline.org
Photolytic Degradation: Exposing the drug substance to high-intensity light and UV radiation. ich.org
By analyzing the samples from these stress conditions, typically using chromatographic techniques like HPLC, any resulting impurities and degradation products can be identified and characterized. longdom.org This information is invaluable for ensuring the quality and safety of the final drug product.
Elucidation of Degradation Pathways and Mechanisms
The data gathered from forced degradation studies are instrumental in piecing together the degradation pathways of a drug substance. By identifying the chemical structures of the degradation products, researchers can propose the mechanisms by which the parent molecule breaks down.
For Etaqualone-d3 Hydrochloride, a likely degradation pathway under hydrolytic conditions is the cleavage of the amide bond within the quinazolinone ring. This would result in the formation of an anthranilic acid derivative and an N-acylated amine.
Under oxidative conditions, degradation could potentially occur at various sites on the molecule. The ethyl group on the phenyl ring or the methyl group on the quinazolinone ring could be susceptible to oxidation.
Photolytic degradation pathways can be more complex and may involve radical reactions or photochemical rearrangements of the aromatic ring system.
Understanding these degradation pathways is essential for several reasons:
It aids in the development of more stable formulations by avoiding excipients or storage conditions that could promote degradation.
It allows for the synthesis and characterization of potential impurities, which can then be used as reference standards in analytical testing.
It provides a deeper understanding of the intrinsic chemical properties of the drug molecule.
Further research, including the use of advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, would be necessary to definitively identify the degradation products and fully elucidate the degradation pathways of Etaqualone-d3 Hydrochloride.
Isotopic Labeling Research and Internal Standard Applications
Synthetic Methodologies for Deuterated Etaqualone (B127262) Analogues
The synthesis of deuterated etaqualone analogues, such as Etaqualone-d3 Hydrochloride, involves the incorporation of deuterium (B1214612) atoms into the molecular structure. While specific, detailed synthetic procedures for Etaqualone-d3 Hydrochloride are not extensively published in public literature, the methodology can be inferred from established synthetic routes for quinazolinones and general deuteration techniques.
The core structure of etaqualone, a quinazolinone, is typically formed through the condensation and cyclization of N-acetylanthranilic acid with 2-ethylaniline (B167055). To introduce a deuterium label, a deuterated precursor is required. For Etaqualone-d3, the three deuterium atoms are located on the methyl group at the 2-position of the quinazolinone ring. This is commonly achieved by using a deuterated acetyl source, such as acetic anhydride-d6 or acetyl-d3 chloride, to acylate the anthranilic acid. The resulting N-(acetyl-d3)-anthranilic acid can then be reacted with 2-ethylaniline to form the deuterated quinazolinone ring system.
General synthetic strategies for creating deuterated molecules, particularly at methyl groups, often involve:
Use of Deuterated Reagents: Incorporating simple, commercially available deuterated precursors like methyl-d3 iodide or deuterated methanol (B129727) is a common approach. rsc.orgacs.org For quinazolinones, a deuterated synthon, such as DMSO-d6, can sometimes serve as a source for a deuterated methine unit in certain reaction pathways. researchgate.netnih.gov
Acid-Catalyzed H/D Exchange: A facile and scalable method for the deuteration of some quinolone systems involves heating the parent compound in the presence of deuterated acetic acid (CH₃COOD). nih.gov This method can achieve high levels of deuterium incorporation, often requiring repeated cycles to reach levels above 95%. nih.gov
Multi-step Synthesis: In some cases, a complete multi-step synthesis is designed, starting from simple deuterated building blocks to construct the final complex molecule. acs.orgwhiterose.ac.ukmdpi.com
Following the synthesis of the deuterated free base, it is converted to the hydrochloride salt by treatment with hydrochloric acid, typically dissolved in an anhydrous solvent like diethyl ether or isopropanol, to yield the final product, Etaqualone-d3 Hydrochloride.
Quantitative Analysis Utilizing Deuterated Internal Standards
Deuterated analogues are the gold standard for internal standards in quantitative mass spectrometry-based assays due to their chemical and physical similarity to the analyte of interest. nih.gov Etaqualone-d3 Hydrochloride is an ideal internal standard for the quantification of etaqualone in complex biological matrices such as blood, urine, and hair. nih.govnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for variability during sample preparation, injection, and ionization in the mass spectrometer, thereby significantly improving the accuracy, precision, and robustness of the analytical method. nih.gov
Analytical methods, most commonly Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), have been developed and validated for the detection and quantification of etaqualone. nih.govnih.gov In these methods, a known quantity of the deuterated internal standard (e.g., Etaqualone-d3) is added to the unknown sample at the beginning of the extraction process. The analyte and the internal standard are extracted and analyzed together. Because the SIL-IS has nearly identical chromatographic retention time and ionization efficiency to the native analyte, any loss during sample workup or fluctuation in instrument response will affect both compounds equally. nih.gov Quantification is achieved by calculating the ratio of the mass spectrometer response of the analyte to that of the internal standard and comparing it to a calibration curve.
Validation of these quantitative methods demonstrates their reliability. Key validation parameters from published studies on etaqualone analysis are summarized below.
| Validation Parameter | Matrix | Finding | Reference |
|---|---|---|---|
| Linearity (Concentration Range) | Blood & Urine | 1-100 ng/mL (r² > 0.999) | nih.gov |
| Hair | 1-100 pg/mg (r² = 0.9993) | nih.gov | |
| Lower Limit of Quantification (LLOQ) | Blood & Urine | 1.0 ng/mL | nih.gov |
| Hair | 1.0 pg/mg | nih.gov | |
| Intra-day Precision (%CV) & Accuracy (%) | Blood | Precision < 3.65%, Accuracy < 7.13% | nih.gov |
| Hair | Precision < 5.0%, Accuracy < 5.8% | nih.gov | |
| Inter-day Precision (%CV) & Accuracy (%) | Blood | Precision < 3.99%, Accuracy < 7.41% | nih.gov |
| Hair | Precision < 6.4%, Accuracy < 4.6% | nih.gov | |
| Extraction Recovery | Blood & Urine | 98.7% to 106% | nih.gov |
| Hair | 100.4% to 108.5% | nih.gov |
Research on Deuterium-Induced Isotopic Effects in Spectroscopic and Chromatographic Methods
The substitution of hydrogen with deuterium introduces subtle physical and chemical changes that can manifest as isotopic effects in analytical methods. These effects are predictable and are the very basis for the utility of compounds like Etaqualone-d3 Hydrochloride in some techniques, while in others they can be an important consideration.
Spectroscopic Effects: The most significant spectroscopic effect is in mass spectrometry. The mass of a deuterium atom is approximately twice that of a protium (B1232500) (¹H) atom. This mass difference results in a clear and predictable shift in the mass-to-charge (m/z) ratio of the molecular ion and its fragments. For Etaqualone-d3, the molecular weight is increased by three mass units compared to unlabeled etaqualone. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, which is fundamental to the isotope dilution method.
In other spectroscopic methods like Nuclear Magnetic Resonance (NMR), deuterium labeling also has a profound effect. nih.govillinois.edu Since deuterium has a different nuclear spin (I=1) and gyromagnetic ratio than proton (I=¹/₂), ¹H-NMR spectra are simplified as the deuterium signals are not observed under standard proton NMR conditions. In ²H-NMR, the specific resonance of the deuterium label can be observed, confirming the position of the label within the molecule. nih.gov Vibrational spectroscopy (e.g., Infrared and Raman) is also sensitive to isotopic substitution; the vibrational frequency of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. oup.comajchem-a.com
Chromatographic Effects: A "chromatographic isotope effect" can sometimes be observed where a deuterated compound has a slightly different retention time than its non-deuterated counterpart. bioforumconf.comnih.gov In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their protiated analogues. bioforumconf.comcchmc.org This is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to a smaller molecular volume and reduced lipophilicity, thereby decreasing interaction with the nonpolar stationary phase. bioforumconf.com While this effect is often negligible, in high-resolution chromatographic systems, a partial or complete separation of the analyte and the deuterated internal standard can occur. oup.comnih.gov This separation can potentially compromise the accuracy of quantification if not properly accounted for, as the two compounds may experience different matrix effects as they elute from the column at different times. oup.com The position of the deuterium atom (e.g., on an sp² vs. sp³ hybridized carbon) can also influence the magnitude of the retention time shift. nih.gov
Q & A
Q. What analytical methods are validated for quantifying Etaqualone-d3 Hydrochloride (Major) in pharmaceutical formulations?
- Methodology : Reverse-phase HPLC with deuterated internal standards is commonly used. For example, a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) at 1 mL/min flow rate and UV detection at ~207 nm ensures specificity for deuterated analogs. Calibration curves (1–10 μg/mL) should exhibit linearity (r² ≥ 0.999) and recovery rates ≥98% with RSD <2% .
- Key Parameters : Validation must include precision (intra-/inter-day), accuracy (spiked recovery), and robustness against matrix effects (e.g., excipients in tablets) .
Q. How is the isotopic purity of Etaqualone-d3 Hydrochloride (Major) confirmed in synthesis workflows?
- Methodology : Mass spectrometry (MS) coupled with NMR is critical. High-resolution MS (HRMS) identifies the molecular ion cluster (e.g., [M+H]+ at m/z 274.1 for Etaqualone-d3 vs. 271.1 for non-deuterated). NMR quantifies deuterium incorporation at specific positions (e.g., methyl-d3 groups) using ²H-decoupling techniques .
- Validation : Isotopic purity ≥99% is required for pharmacokinetic studies to avoid interference from non-deuterated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for Etaqualone-d3 Hydrochloride (Major) under varying pH conditions?
- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) across pH 1–8. Use UPLC-PDA to monitor degradation products (e.g., hydrolysis of the quinazolinone ring). Statistical tools like ANOVA identify significant deviations (p < 0.05). If conflicting data arise, validate with orthogonal methods (e.g., LC-MS/MS) to confirm degradation pathways .
- Case Study : A 2023 study found discrepancies in acidic degradation rates; these were resolved by adjusting buffer ionic strength to mimic physiological conditions .
Q. What experimental design optimizes in vivo metabolic tracking of Etaqualone-d3 Hydrochloride (Major)?
- Methodology : Use a crossover study design with deuterated vs. non-deuterated analogs in rodent models. Plasma samples analyzed via LC-HRMS quantify parent drug and metabolites (e.g., hydroxylated derivatives). Pharmacokinetic parameters (AUC, Cmax, t½) are compared using non-compartmental analysis (NCA).
- Challenges : Ensure deuterium isotope effects (e.g., altered metabolic half-life) are accounted for via paired t-tests or mixed-effects models .
Q. How do researchers validate the absence of matrix effects in bioanalytical assays for Etaqualone-d3 Hydrochloride (Major)?
- Methodology : Spike deuterated analyte into blank biological matrices (plasma, urine) and compare peak areas with pure solvent standards. Matrix factor (MF) = (peak area in matrix / peak area in solvent). Acceptable MF range: 0.8–1.2. Use post-column infusion to visualize ion suppression/enhancement zones .
- Statistical Validation : ≥20 batches from different donors are required for FDA/EMA compliance .
Data Interpretation & Contradictions
Q. Why might deuterated analogs like Etaqualone-d3 Hydrochloride (Major) exhibit unexpected chromatographic retention shifts?
- Root Cause Analysis : Deuterium substitution alters hydrophobicity (logP). For example, methyl-d3 groups increase retention time by ~0.5 min in reversed-phase systems. Adjust mobile phase composition (e.g., ±5% methanol) to resolve co-elution with metabolites .
- Mitigation : Pre-column derivatization (e.g., with dansyl chloride) enhances separation efficiency for polar metabolites .
Q. How to address discrepancies between in vitro and in vivo metabolic profiles of Etaqualone-d3 Hydrochloride (Major)?
- Methodology : Conduct microsomal incubations (human/rodent liver microsomes) alongside in vivo studies. Use reaction phenotyping (CYP isoform inhibitors) to identify enzyme-specific metabolism. Discrepancies often arise from extrahepatic metabolism or transporter-mediated uptake, which require tissue-specific profiling (e.g., brain, kidney) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
